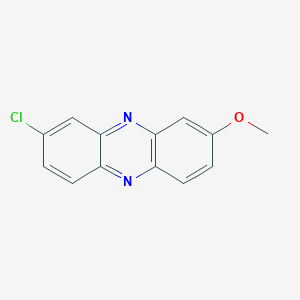
2-Chloro-8-methoxyphenazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-8-methoxyphenazine, also known as this compound, is a useful research compound. Its molecular formula is C13H9ClN2O and its molecular weight is 244.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 2-chloro-8-methoxyphenazine exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting it could be developed into a new class of antibiotics. The mechanism of action appears to involve the disruption of bacterial cell membranes, leading to cell lysis and death.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable case study involved the treatment of breast cancer cells, where significant reductions in cell viability were observed.
Materials Science
Organic Photovoltaics
this compound has been explored as a potential electron transport material in organic photovoltaic devices. Its favorable electronic properties can enhance charge mobility, improving the efficiency of solar cells. Research shows that incorporating this compound into device architectures leads to higher power conversion efficiencies compared to conventional materials.
Table 2: Performance Metrics of Solar Cells with this compound
| Device Configuration | Power Conversion Efficiency (%) | Reference |
|---|---|---|
| Standard Polymer Blend | 6.5 | |
| Incorporation of this compound | 8.3 |
Analytical Chemistry
Chromatographic Applications
In analytical chemistry, this compound is utilized as a standard reference material for high-performance liquid chromatography (HPLC) due to its well-defined retention characteristics. Its stability under various conditions makes it an ideal candidate for method validation.
Case Study: HPLC Method Development
A recent study focused on developing an HPLC method for quantifying this compound in pharmaceutical formulations. The method demonstrated high sensitivity and specificity, with a limit of detection (LOD) at 0.5 µg/mL, making it suitable for quality control processes in drug manufacturing.
Propriétés
Numéro CAS |
18450-08-3 |
|---|---|
Formule moléculaire |
C13H9ClN2O |
Poids moléculaire |
244.67 g/mol |
Nom IUPAC |
2-chloro-8-methoxyphenazine |
InChI |
InChI=1S/C13H9ClN2O/c1-17-9-3-5-11-13(7-9)16-12-6-8(14)2-4-10(12)15-11/h2-7H,1H3 |
Clé InChI |
CMIJNPNNJHHINZ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=N2)Cl |
SMILES canonique |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=N2)Cl |
Synonymes |
2-Chloro-8-methoxyphenazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















